6-Bromo-2-hexene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

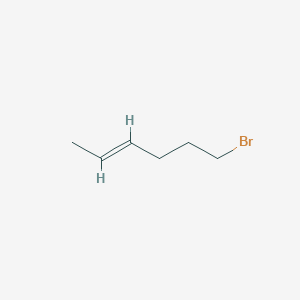

6-Bromo-2-hexene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Bromo-2-hexene can be synthesized through several methods. One common approach involves the bromination of 2-hexene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-hexene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-hexene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or haloalkanes.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Bromine (Br2): Used for bromination reactions.

Hydroxide Ions (OH-): Used in substitution reactions to form alcohols.

Alkoxide Ions (RO-): Used in substitution reactions to form ethers.

Bases (e.g., KOH): Used in elimination reactions to form alkenes or alkynes.

Major Products Formed:

Dibromoalkanes: Formed from addition reactions with bromine.

Alcohols and Ethers: Formed from substitution reactions.

Alkenes and Alkynes: Formed from elimination reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Bromo-2-hexene serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions, leading to alcohols or ethers.

- Addition Reactions : The double bond can react with halogens or hydrogen halides to form dihalides or haloalkanes.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes or alkynes.

Medicinal Chemistry

The compound has been explored for its potential biological activities, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications.

- Anticancer Properties : Research indicates that brominated alkenes may induce apoptosis in cancer cells through various pathways, activating caspases that lead to programmed cell death.

Materials Science

This compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and materials with specific properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various brominated alkenes, including this compound, on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 100 µg/mL. Mechanistic insights revealed interactions with cellular signaling pathways that reduced oxidative stress and inflammation markers in treated cells.

Case Study 2: Synthetic Applications

In another study, researchers used this compound as a precursor for synthesizing complex organic compounds. The compound was subjected to substitution reactions that yielded various alcohols and ethers, showcasing its versatility in organic synthesis.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-hexene in chemical reactions typically involves electrophilic addition or substitution mechanisms. In electrophilic addition reactions, the double bond of this compound reacts with electrophiles, forming a cyclic bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of new compounds.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-1-hexene: Another brominated hexene with the bromine atom attached to the first carbon.

5-Bromo-1-pentene: A brominated pentene with similar reactivity.

4-Bromo-1-butene: A shorter-chain brominated alkene.

Uniqueness: 6-Bromo-2-hexene is unique due to the position of the bromine atom on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the products formed and the conditions required for reactions compared to other brominated alkenes.

Biologische Aktivität

6-Bromo-2-hexene is an organic compound characterized by a bromine atom attached to a hexene backbone, specifically at the second carbon. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

This compound has the molecular formula C6H11Br and is classified as an alkene due to the presence of a double bond. The synthesis typically involves the bromination of hexene derivatives, using bromine as a reagent in appropriate solvents like carbon tetrachloride. The reaction is generally conducted at room temperature followed by purification methods such as distillation or recrystallization to obtain the desired product.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications.

- Protein Modification : The reactivity of the bromine atom allows for modifications in protein structures, potentially altering their functions and interactions .

Anticancer Properties

Studies have indicated that alkenes with halogen substituents may exhibit anticancer properties. Research focusing on compounds structurally similar to this compound suggests that they can induce apoptosis in cancer cells through various pathways. For instance, compounds with similar functionalities have been shown to activate caspases, leading to programmed cell death .

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of brominated alkenes demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines. The IC50 values were determined through spectrophotometric assays, revealing significant inhibitory effects at concentrations ranging from 10 to 100 µg/mL .

- Mechanistic Insights : Detailed mechanistic studies indicated that this compound might interact with cellular signaling pathways involved in inflammation and cancer progression. This interaction could lead to reduced oxidative stress and inflammation markers in treated cells .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 6-Bromo-1-hexene | Alkene | Contains a double bond at the first position | Moderate enzyme inhibition |

| 2-Bromohex-2-ene | Alkene | Features a double bond at a different position | Limited anticancer activity |

| 6-Bromohex-1-yne | Terminal Alkyne | Contains a terminal alkyne group | Potentially high reactivity |

The distinct structure of this compound provides unique reactivity patterns that enhance its utility in medicinal chemistry compared to other similar compounds .

Eigenschaften

IUPAC Name |

(E)-6-bromohex-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXJJMXWNQBNS-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.